molecular formula C24H38O2 B1255569 6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid

6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid

Cat. No. B1255569
M. Wt: 358.6 g/mol
InChI Key: VENRYLMOFDSSDJ-WMPRHZDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

elongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. In humans, is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway.
(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid is a very long-chain omega-6 fatty acid that is tetracosanoic acid having five double bonds located at positions 6, 9, 12, 15 and 18 (the 6Z,9Z,12Z,15Z,18Z-isomer). It is an omega-6 fatty acid and a tetracosapentaenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoate.

properties

Product Name

6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-tetracosa-6,9,12,15,18-pentaenoic acid

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-23H2,1H3,(H,25,26)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

VENRYLMOFDSSDJ-WMPRHZDHSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid
Reactant of Route 2
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid
Reactant of Route 3
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid
Reactant of Route 4
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid
Reactant of Route 5
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid
Reactant of Route 6
6Z,9Z,12Z,15Z,18Z-tetracosapentaenoic acid

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